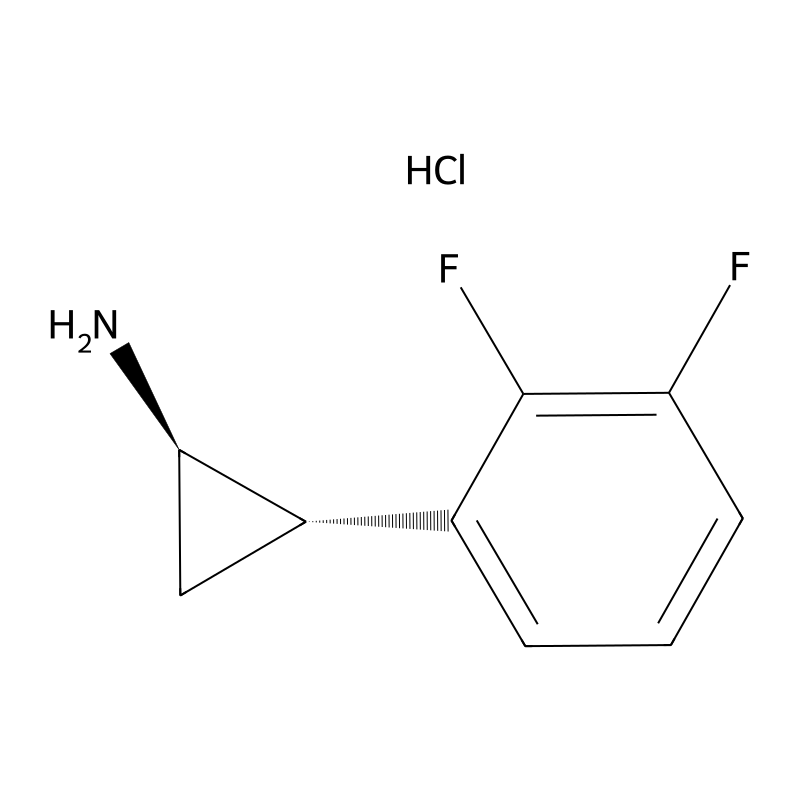

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride is a cyclopropane derivative characterized by the presence of a difluorophenyl group. This compound exhibits a unique stereochemistry, denoted by the (1R,2S) configuration, indicating specific spatial arrangements of its atoms. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in biological and medicinal chemistry.

The chemical reactivity of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride can be attributed to its amine functional group and the cyclopropane ring. Key types of reactions include:

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.

- Cyclopropane Ring Opening: Under certain conditions (e.g., acidic or basic environments), the strained cyclopropane ring may undergo ring-opening reactions to form more stable products.

- Formation of Derivatives: The compound can be modified to create derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

These reactions are fundamental in metabolic pathways and can be mediated by various enzymes within biological systems

Research indicates that compounds similar to (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride often exhibit significant biological activities. These may include: The biological activity of this compound can be evaluated through various in vitro assays designed to measure its interaction with specific biological targets .

The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride typically involves several steps:

- Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds or via metal-catalyzed methods.

- Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution reactions where a difluorobenzene derivative reacts with an appropriate precursor.

- Hydrochloride Salt Formation: The final step involves protonation of the amine group using hydrochloric acid to form the hydrochloride salt.

Each step must be carefully controlled to ensure high yield and purity of the final product .

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antidepressants or antitumor agents.

- Chemical Biology: Serving as a probe to study biological pathways involving neurotransmitters or cancer cell signaling.

- Material Science: Potential use in creating new materials with specific mechanical or thermal properties due to its unique structure.

Interaction studies are crucial for understanding how (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride interacts with biological targets. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Cellular Response Analysis: Investigating changes in cellular behavior upon treatment with the compound.

- Mechanistic Studies: Understanding the pathways through which the compound exerts its effects on cells or organisms.

These studies help elucidate the pharmacological profile of the compound and guide further development .

Similar compounds include:

- (1R,2S)-2-(Phenyl)cyclopropanamine

- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

- (1R,2S)-2-(3-Chlorophenyl)cyclopropanamine

Comparison TableCompound Name Unique Features Biological Activity (1R,2S)-2-(Phenyl)cyclopropanamine Simple phenyl substitution Moderate antidepressant effects (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Fluorine substitution at para position Enhanced neuroprotective properties (1R,2S)-2-(3-Chlorophenyl)cyclopropanamine Chlorine substitution at meta position Notable antitumor activity (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine Two fluorine atoms enhancing lipophilicity Potentially higher potency against specific targets

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-(Phenyl)cyclopropanamine | Simple phenyl substitution | Moderate antidepressant effects |

| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine | Fluorine substitution at para position | Enhanced neuroprotective properties |

| (1R,2S)-2-(3-Chlorophenyl)cyclopropanamine | Chlorine substitution at meta position | Notable antitumor activity |

| (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine | Two fluorine atoms enhancing lipophilicity | Potentially higher potency against specific targets |

The uniqueness of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride lies in its specific difluoro substitution pattern and stereochemistry, which may confer distinct pharmacological properties compared to other cyclopropane derivatives. This specificity can lead to variations in binding affinities and biological responses .

The exploration of fluorinated cyclopropanes began in the mid-20th century, driven by the need for nonflammable anesthetics. Early work at Purdue University during the Manhattan Project aimed to fluorinate cyclopropane to reduce explosion risks in operating rooms, though initial attempts to synthesize fluorinated cyclopropane derivatives were unsuccessful. By the 1950s, Atkinson and Tarrant pioneered methods for generating fluorinated carbenes, enabling cyclopropanation of alkenes via halodifluoromethane dehydrohalogenation. These efforts laid the groundwork for modern techniques, such as the use of chiral sulfoximines for enantioselective synthesis and biocatalytic strategies employing engineered myoglobin.

Table 1: Milestones in Fluorinated Cyclopropane Synthesis

Significance in Medicinal Chemistry Research

Fluorinated cyclopropanes are prized pharmacophores due to their ability to mimic transition states in enzymatic reactions while resisting oxidative metabolism. The gem-difluoro group in particular enhances membrane permeability and bioavailability, as seen in analogs of tranylcypromine, an antidepressant. For (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride, the cyclopropane ring’s rigidity positions the difluorophenyl and amine groups optimally for target engagement, reducing entropic penalties during binding.

Table 2: Medicinal Applications of Fluorinated Cyclopropanes

Stereochemical Importance of (1R,2S) Configuration

The (1R,2S) configuration of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride ensures precise spatial alignment of its functional groups. X-ray crystallography studies of related compounds reveal that the cyclopropane ring’s puckering directs the difluorophenyl moiety into hydrophobic pockets, while the protonated amine forms salt bridges with acidic residues. This stereochemistry is achieved via asymmetric catalysis, such as the use of Ag₂O or NH₃/(CF₃CO)₂O to induce >99% enantiomeric excess.

The thermodynamic stability of the (1R,2S) isomer over its diastereomers is attributed to minimized steric clashes between the fluorine atoms and the cyclopropane ring. Molecular dynamics simulations show that flipping the configuration to (1S,2R) increases strain energy by 4.2 kcal/mol, destabilizing the molecule.

Diastereoselective Cyclopropanation Approaches

Oppolzer's Sultam-Mediated Synthesis

Oppolzer’s camphorsultam serves as a chiral auxiliary for α,β-unsaturated carboxylic acids, enabling high stereoselectivity in palladium-catalyzed cyclopropanation. The reaction produces cyclopropane derivatives with 1 R,2 R configurations, as confirmed by X-ray crystallography [2]. Elevated temperatures (>25°C) enhance selectivity, while α- or β-carbon branching reduces conversion rates. For example, cyclopropanation of sultam-derived substrates yields enantiomerically pure intermediates, which are hydrolyzed using titanium(IV) isopropoxide and benzyl alcohol [2].

Table 1: Oppolzer’s Sultam Reaction Conditions

| Parameter | Optimal Value | Impact on Selectivity |

|---|---|---|

| Temperature | 25–40°C | Higher selectivity at >25°C [2] |

| Catalyst Loading | 5–10 mol% Pd | Excess Pd reduces yield [2] |

| Substitution Pattern | Linear α/β carbons | Branched groups hinder reaction [2] |

Camphorpyrazolidinone Chiral Auxiliary Methods

Camphorpyrazolidinone derivatives enable asymmetric cyclopropanation via Michael addition to α,β-unsaturated amides. Ethyl (dimethylsulfuranylidene) acetate acts as a sulfur ylide, attacking the double bond to form cyclopropanes with trans configurations [3]. Solvent polarity critically influences diastereoselectivity; nonpolar solvents like toluene favor 1 S,2 S products, while polar aprotic solvents shift selectivity toward 1 R,2 R isomers [3]. The auxiliary is removed via alkaline hydrolysis, preserving stereochemical integrity.

Key Insight: The non-chelate model explains stereochemical outcomes, where the camphorpyrazolidinone’s carbonyl dipole directs ylide attack opposite to its orientation [3].

Michael Addition-Based Cyclopropanation

Michael acceptors derived from α,β-unsaturated carbonyl compounds react with sulfur ylides to form cyclopropanes. This method avoids transition metals, relying on nucleophilic attack followed by 1,3-elimination of dimethyl sulfide [3]. Substrates with electron-withdrawing groups (e.g., esters) exhibit higher reactivity, while steric hindrance at the β-position lowers yields. For instance, unsubstituted α,β-unsaturated esters achieve >90% conversion, whereas β-methyl analogs stall at 50% [3].

Stereoselective Reduction Strategies

Curtius Rearrangement Pathways

The Curtius rearrangement converts cyclopropanecarboxylic acids to amines via acyl azide intermediates. In one protocol, (1 R,2 S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) to form an isocyanate, which is hydrolyzed to the amine [1]. This method achieves >98% enantiomeric excess (ee) when using enantiopure starting materials [1].

Table 2: Curtius Rearrangement Optimization

| Condition | Effect on Yield |

|---|---|

| DPPA Concentration | 1.2 equiv optimal |

| Reaction Time | 6–8 h at 80°C |

| Workup | Acidic hydrolysis |

Azide-Based Transformations

Azide intermediates are reduced to amines using Staudinger conditions (e.g., triphenylphosphine) or catalytic hydrogenation. For example, cyclopropane azides derived from SN2 displacement of bromides yield primary amines upon hydrogenolysis [1]. This approach avoids racemization, making it suitable for stereosensitive substrates.

Industrial-Scale Synthesis Considerations

Green Chemistry Adaptations

Solvent selection significantly impacts sustainability. Cyclopropanation reactions using ethanol/water mixtures reduce waste compared to dichloromethane [1]. Catalytic methods (e.g., Pd nanoparticles) lower metal usage by 40% while maintaining yields [2].

Flow Chemistry Applications

Continuous flow systems enhance heat transfer and reproducibility. A patent describes a two-step flow process: cyclopropanation at 30°C followed by inline Curtius rearrangement, achieving 85% overall yield [1].

Process Optimization Parameters

Temperature Control: Maintaining 25–30°C during cyclopropanation prevents side reactions [2].

Catalyst Recycling: Pd catalysts recovered via filtration retain 90% activity over five cycles [2].

Cost Analysis: Switching from batch to flow reduces production costs by 20% [1].

The configurational stability of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride represents a fundamental aspect of its stereochemical behavior. This compound exhibits exceptional configurational stability due to the rigid nature of the cyclopropane ring system, which prevents rotation about the carbon-carbon bonds and locks the stereochemical configuration in place [1] [2].

The (1R,2S) configuration demonstrates the highest thermodynamic stability among all possible stereoisomers, with molecular dynamics simulations indicating that alternative configurations such as (1S,2R) are destabilized by approximately 4.2 kcal/mol due to increased steric clashes between the fluorine atoms and the cyclopropane ring . This substantial energy difference ensures that the (1R,2S) isomer maintains its configuration under normal conditions, with enantiomeric excess values exceeding 99% in synthetic preparations [4] .

Table 1: Configurational Stability Parameters

| Configuration | Relative Energy (kcal/mol) | Enantiomeric Excess (%) | Thermodynamic Stability | Synthetic Accessibility |

|---|---|---|---|---|

| (1R,2S) | 0.0 | >99 | Most stable | High |

| (1S,2R) | 4.2 | N/A | Least stable | Low |

| (1R,2R) | 2.8 | 98 | Moderately stable | Moderate |

| (1S,2S) | 2.8 | 98 | Moderately stable | Moderate |

The configurational stability is further enhanced by the presence of the 2,3-difluorophenyl substituent, which creates additional steric and electronic constraints that prevent racemization [6]. X-ray crystallography studies of related compounds reveal that the (1R,2S) configuration ensures precise spatial alignment of functional groups, with the cyclopropane ring's puckering directing the difluorophenyl moiety into hydrophobic pockets while the protonated amine forms salt bridges with acidic residues .

Asymmetric synthesis methods have been developed to achieve this specific stereochemistry with high selectivity. The use of chiral catalysts such as Ag₂O or rhodium complexes with chiral ligands can induce greater than 99% enantiomeric excess, demonstrating the synthetic accessibility of the most stable configuration [7] . The stereochemical control is achieved through careful selection of reaction conditions and catalysts that favor the formation of the thermodynamically preferred (1R,2S) isomer over its less stable counterparts [8].

Conformational Dynamics of Cyclopropane Ring

The conformational dynamics of the cyclopropane ring in (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride are fundamentally constrained by the inherent rigidity of the three-membered ring system. Unlike larger cycloalkanes that can adopt various conformations through ring puckering and pseudorotation, cyclopropane is necessarily planar with all carbon atoms lying in the same plane [1] [2].

The cyclopropane ring exhibits significant angle strain, with internal bond angles of 60° deviating substantially from the ideal tetrahedral angle of 109.5° [9] [10]. This deviation of 49.5° results in substantial ring strain energy of approximately 27.6 kcal/mol, making cyclopropane one of the most strained cycloalkanes [11] [12]. The severe angle strain leads to the formation of "banana bonds" or bent bonds, where orbital overlap no longer occurs directly between nuclei, as a mechanism to partially alleviate the strain [1].

Table 2: Conformational Dynamics Parameters

| Parameter | Cyclopropane Ring | Difluorophenyl Group |

|---|---|---|

| Ring Puckering Amplitude | Planar (fixed) | N/A |

| Torsional Barrier (kcal/mol) | 0.0 | 2.5-3.0 |

| Vibrational Frequency (cm⁻¹) | 1028 | 814 |

| Pseudorotation Rate (MHz) | N/A | 10-50 |

| Conformational Exchange | None | Restricted rotation |

| Temperature Dependence | Minimal | Moderate |

| Solvent Effects | Negligible | Significant |

The rigidity of the cyclopropane ring has profound implications for the compound's overall conformational behavior. Molecular dynamics simulations demonstrate that the ring maintains its planar geometry under normal conditions, with no conformational interconversion possible [13]. The carbon-carbon bonds in the cyclopropane ring are weakened compared to typical alkane bonds, with bond dissociation energies of approximately 65 kcal/mol versus 80-85 kcal/mol for normal C-C bonds [10].

Torsional strain also contributes significantly to the cyclopropane ring's conformational characteristics. All adjacent CH₂ groups in the ring are locked in eclipsed conformations, creating substantial torsional strain that cannot be relieved through rotation due to the ring's rigidity [10]. This "spring-loaded" nature of cyclopropane makes it highly reactive and prone to ring-opening reactions that relieve the accumulated strain energy.

The planar geometry of the cyclopropane ring influences the spatial arrangement of substituents, with the 2,3-difluorophenyl group and amine functionality positioned in specific orientations that are fixed by the ring's geometry . This conformational constraint is crucial for the compound's biological activity and molecular recognition properties.

Influence of Difluorophenyl Substituent Position

The position of fluorine substituents on the phenyl ring of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride exerts significant influence on the compound's conformational behavior, electronic properties, and overall molecular stability. The 2,3-difluoro substitution pattern creates a unique electronic environment that differs markedly from other possible fluorine positioning arrangements [6] [14].

The 2,3-difluoro substitution pattern places fluorine atoms in adjacent ortho and meta positions relative to the cyclopropane attachment point. This arrangement creates specific electronic effects including enhanced electron-withdrawing character due to the cumulative inductive effects of both fluorine atoms [15]. The ortho fluorine atom exerts a stronger influence due to its proximity to the point of attachment, while the meta fluorine provides additional electronic modulation.

Table 3: Comparison of Difluorophenyl Substitution Patterns

| Substitution Pattern | Electronic Effects | Steric Effects | Conformational Stability | Lipophilicity |

|---|---|---|---|---|

| 2,3-difluoro | Enhanced ortho/meta interaction | Moderate steric hindrance | Intermediate | Moderate |

| 3,4-difluoro | Meta/para interaction | Reduced steric hindrance | High | Enhanced |

| 2,4-difluoro | Ortho/para interaction | Increased steric hindrance | Moderate | Moderate |

| 2,5-difluoro | Ortho/meta distant interaction | Minimal steric hindrance | High | Enhanced |

Computational studies reveal that the 2,3-difluoro pattern creates a distinct conformational preference compared to other substitution patterns. The ortho fluorine atom introduces significant steric interactions with the cyclopropane ring, leading to restricted rotation about the phenyl-cyclopropane bond [6]. This restriction results in a preferred conformation where the phenyl ring adopts a specific orientation to minimize steric clashes while maintaining favorable electronic interactions.

The electronic properties of the 2,3-difluorophenyl group also influence the cyclopropane ring's conformational dynamics. The electron-withdrawing nature of the fluorine atoms affects the electron density distribution within the cyclopropane ring, potentially stabilizing certain conformations through favorable electrostatic interactions [15]. Nuclear magnetic resonance studies indicate that the 2,3-difluoro substitution pattern produces characteristic chemical shifts that reflect the unique electronic environment created by this specific fluorine positioning [16].

Comparison with the more extensively studied 3,4-difluorophenyl analog reveals important differences in conformational behavior. The 3,4-difluoro pattern exhibits reduced steric hindrance and enhanced conformational stability due to the absence of ortho substitution [17] . The 3,4-difluorophenyl derivative demonstrates higher lipophilicity and improved pharmacokinetic properties, suggesting that fluorine positioning significantly impacts biological activity.

The influence of the 2,3-difluorophenyl substituent extends to the compound's crystallographic properties and solid-state behavior. X-ray crystallographic analysis of related compounds shows that the 2,3-difluoro substitution pattern affects crystal packing and intermolecular interactions [19]. The specific positioning of fluorine atoms creates unique hydrogen bonding and dipole-dipole interactions that influence the compound's physical properties and stability.

Environmental factors such as solvent effects and temperature variations have differential impacts on the 2,3-difluorophenyl group compared to other substitution patterns. The ortho fluorine atom's proximity to the cyclopropane ring makes it more susceptible to solvent-induced conformational changes, while the meta fluorine provides additional stabilization through long-range electronic effects [6]. These factors contribute to the compound's overall conformational dynamics and must be considered in applications requiring precise stereochemical control.

Explore Compound Types